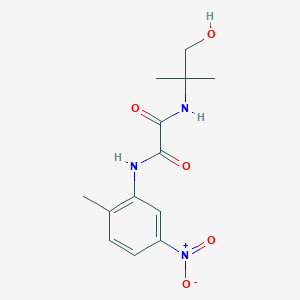

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-4-5-9(16(20)21)6-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREIICLVAVTGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-nitroaniline and 1-hydroxy-2-methylpropan-2-ol.

Formation of Intermediate: The first step involves the reaction of 2-methyl-5-nitroaniline with oxalyl chloride to form an intermediate oxalyl chloride derivative.

Coupling Reaction: The intermediate is then reacted with 1-hydroxy-2-methylpropan-2-ol in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

Structural Analogues in Flavoring Agents

Several oxalamides evaluated as flavoring agents () share the N1-N2 oxalamide backbone but differ in substituents:

Key Differences :

- The target compound’s nitrophenyl group distinguishes it from flavoring oxalamides, which prioritize aromatic methoxy/methyl and pyridyl groups for taste receptor activation (hTAS1R1/hTAS1R3) .

- The hydroxyl group on the N1 alkyl chain may alter metabolic pathways compared to benzyl or pyridyl substituents (see §2.3).

Antiviral Oxalamides

describes oxalamides with antiviral activity, such as:

- Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.

- Compound 14 : N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.

Comparison :

- Substituent Impact: Antiviral compounds feature thiazole rings and chlorophenyl groups, which are critical for targeting viral entry mechanisms (e.g., HIV CD4-binding sites).

- Bioactivity: Antiviral oxalamides exhibit IC50 values in the nanomolar range, while flavoring agents like S336 activate umami receptors at low concentrations (e.g., 0.1–10 µM) . The nitro group in the target compound may confer antimicrobial or cytotoxic properties, but direct evidence is absent.

Metabolism :

Biological Activity

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

The compound features an oxalamide backbone with distinct functional groups that may influence its biological properties. The presence of a nitrophenyl group and a hydroxyalkyl substituent suggests potential interactions with biological targets.

Cytotoxicity

Research indicates that oxalamide derivatives, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives demonstrate significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells .

Table 1: Cytotoxicity of Oxalamide Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Other Oxadiazole Derivative | HCT-116 | 15.6 |

| Other Compound | HeLa | 12.3 |

Note: TBD indicates that specific data for the compound is not yet available.

The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some oxadiazole derivatives have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and repair, leading to increased cytotoxicity in cancer cells . Molecular docking studies further support these findings by illustrating how these compounds interact with the active sites of target enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the oxalamide structure can significantly impact biological activity. The introduction of various substituents on the aromatic ring or alterations in the alkyl chain length can enhance or diminish cytotoxic effects. For example, the presence of electron-withdrawing groups like nitro groups has been associated with increased potency against certain cancer cell lines .

Case Studies

A notable study investigated a library of oxadiazole-based compounds, revealing that specific structural features correlate with enhanced antiproliferative activity. Compounds exhibiting strong hydrogen bonding capabilities and optimal steric configurations showed promising results in vitro, emphasizing the importance of molecular design in drug development .

Table 2: Summary of Case Studies on Oxalamide Derivatives

| Study Reference | Compound Tested | Cell Line | Result |

|---|---|---|---|

| Study A | N1-(1-hydroxy...) | HeLa | Significant cytotoxicity observed |

| Study B | N-Acetyl derivative | HCT-116 | Moderate activity; further optimization needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.